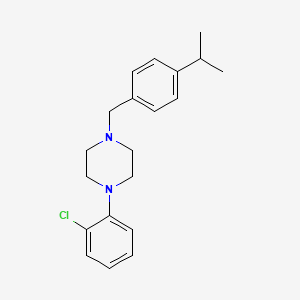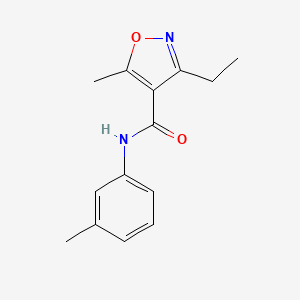
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide, also known as EMIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMIM is a synthetic compound that belongs to the isoxazole family of compounds. Its chemical structure consists of a five-membered ring containing an oxygen and nitrogen atom, and a carboxamide group attached to a phenyl ring.
Mécanisme D'action
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It is also believed to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and to protect against oxidative stress. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. This compound is also relatively stable and can be stored for extended periods of time without significant degradation.
One of the limitations of this compound is its relatively low solubility in water. This can make it difficult to work with in certain experimental settings. This compound is also relatively expensive compared to other compounds that have similar anti-inflammatory properties.
Orientations Futures
There are a number of potential future directions for research on 3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the development of new derivatives of this compound that have improved solubility and bioavailability.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential use in the treatment of inflammatory diseases and has been shown to have a number of biochemical and physiological effects. While there are limitations to the use of this compound in certain experimental settings, there are a number of potential future directions for research on this compound.
Méthodes De Synthèse
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-methylbenzoyl chloride with 5-methylisoxazole in the presence of a base such as triethylamine. The resulting product is then treated with ethylamine to obtain this compound.
Applications De Recherche Scientifique
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicine. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
3-ethyl-5-methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-12-13(10(3)18-16-12)14(17)15-11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPGTTHARGFFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

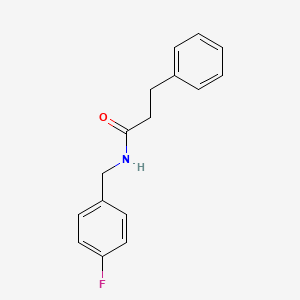
![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5882918.png)
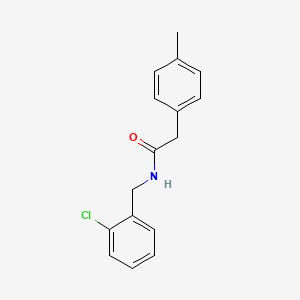

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882932.png)
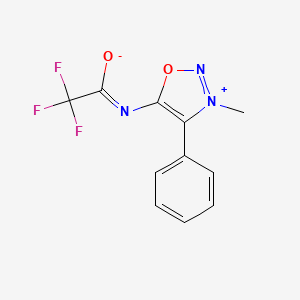


![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882950.png)

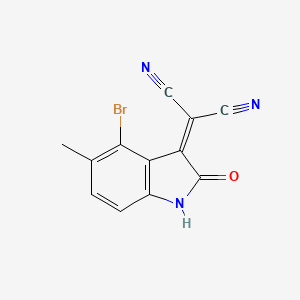
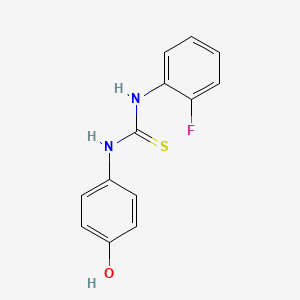
![2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)
